molecular formula C13H10O2S B14588061 (2-Phenylthieno[2,3-b]furan-5-yl)methanol CAS No. 61254-98-6

(2-Phenylthieno[2,3-b]furan-5-yl)methanol

Cat. No.: B14588061
CAS No.: 61254-98-6
M. Wt: 230.28 g/mol
InChI Key: ZZZRVBYAKBQJQR-UHFFFAOYSA-N
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Description

(2-Phenylthieno[2,3-b]furan-5-yl)methanol is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthieno[2,3-b]furan-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylthieno[2,3-b]furan-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield (2-Phenylthieno[2,3-b]furan-5-yl)aldehyde or (2-Phenylthieno[2,3-b]furan-5-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (2-Phenylthieno[2,3-b]furan-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Phenylthieno[2,3-b]furan-5-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety.

Properties

CAS No.

61254-98-6

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

(2-phenylthieno[2,3-b]furan-5-yl)methanol

InChI

InChI=1S/C13H10O2S/c14-8-11-6-10-7-12(15-13(10)16-11)9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

ZZZRVBYAKBQJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)CO

Origin of Product

United States

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